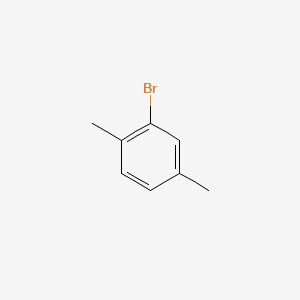

2-Bromo-p-xylene

描述

Contextualization within Aromatic Halides and Xylene Derivatives

As a member of the aromatic halide family, 2-bromo-p-xylene participates in a wide array of chemical transformations characteristic of this class of compounds. The presence of the bromine atom, a good leaving group, makes the molecule susceptible to various nucleophilic substitution and cross-coupling reactions. smolecule.com

Compared to its isomers, such as 3-bromo-o-xylene (B48128) and 2-bromo-m-xylene (B44306), the specific placement of the bromine atom and the two methyl groups in this compound influences its electronic properties and reactivity. The para-disposed methyl groups create a distinct electronic environment that can affect the rates and regioselectivity of its reactions.

The physical properties of this compound are well-documented. It typically appears as a colorless to slightly colored liquid. avantorsciences.comthermofisher.com

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉Br |

| Molecular Weight | 185.06 g/mol |

| Melting Point | 7-10 °C |

| Boiling Point | 199-201 °C |

| Density | ~1.34 g/cm³ |

| Flash Point | 79 °C |

| Refractive Index | 1.5495 to 1.5515 (at 20°C) |

Data sourced from multiple chemical suppliers and databases. vwr.comavantorsciences.comtcichemicals.comfar-chemical.com

Significance in Contemporary Organic Synthesis and Materials Science

The utility of this compound in modern chemical research is extensive. In organic synthesis, it serves as a crucial building block for the construction of more complex molecules. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, allows for the formation of new carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. smolecule.com For instance, it has been used in the synthesis of 2,5,2′,5′-tetrakismethylbiphenyl through a Yamamoto coupling reaction and in the preparation of cis-3,4-diphenyl-5,8-dimethylisocoumarins. sigmaaldrich.com

The compound's reactivity extends to nucleophilic substitution reactions, where the bromine atom can be displaced by a variety of nucleophiles, further expanding its synthetic utility. smolecule.com It can also undergo aryne reactions, providing a pathway to highly substituted aromatic compounds. acs.org

In the realm of materials science, this compound and its derivatives are instrumental in the development of advanced functional materials. They have been incorporated into the structures of liquid crystals and are investigated for their potential use in organic light-emitting diodes (OLEDs) due to their electroluminescent properties. smolecule.com The ability to precisely tailor the molecular architecture using this compound as a starting material is key to controlling the macroscopic properties of these materials.

Interactive Data Table: Properties of this compound

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXISTPDUYKNPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Record name | XYLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060289 | |

| Record name | Benzene, 2-bromo-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Xylyl bromide appears as colorless crystals or a clear colorless liquid. Vapors extremely irritate the eyes and mucous membranes., Clear liquid with aromatic odor (mixture of isomers); [Hawley] | |

| Record name | XYLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Xylyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2674 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

210-220 °C | |

| Record name | XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4 | |

| Record name | XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals or clear colorless liquid, Colorless liquid | |

CAS No. |

35884-77-6, 553-94-6 | |

| Record name | XYLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromo-p-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-bromo-1,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-p-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-bromo-1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-bromo-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Investigations of Reactions Involving 2 Bromo P Xylene

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom in 2-bromo-p-xylene serves as a leaving group in nucleophilic substitution reactions. These reactions can proceed through different mechanisms, including the formation of highly reactive intermediates.

Under the influence of a strong base, this compound can undergo dehydrohalogenation to form a transient and highly reactive aryne intermediate, specifically 4,5-dimethylbenzyne. scilit.comacs.org This aryne is characterized by a formal triple bond within the aromatic ring. The formation of this intermediate opens up pathways for subsequent nucleophilic addition.

The generation of arynes from halogenated aryl compounds typically requires strong bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) to abstract a proton from the position ortho to the halogen. tcichemicals.com The resulting anion then expels the halide ion to form the aryne. Once formed, the 4,5-dimethylbenzyne intermediate is rapidly attacked by any nucleophiles present in the reaction mixture. acs.org The nucleophile can add to either of the two carbons of the "triple bond," and subsequent protonation yields the final product. This reaction pathway is a powerful tool for the synthesis of various substituted aromatic compounds. smolecule.com

For instance, the reaction of this compound with various nucleophiles via an aryne intermediate has been studied, leading to a range of substituted products. acs.org Plausible transformations involving the generation of an aryne intermediate from this compound have been considered in the synthesis of complex molecules like 1,4,6-trimethylnaphthalene (B1605182). libguides.com

The reactivity of this compound in nucleophilic substitution reactions is governed by both steric and electronic effects imparted by the methyl groups.

Electronic Effects: The two methyl groups are electron-donating through an inductive effect (+I effect). libretexts.org This increases the electron density of the aromatic ring, which can influence the rate and regioselectivity of reactions. In the context of aryne formation, the electron-donating nature of the methyl groups can affect the acidity of the ortho protons and the stability of the intermediate aryne.

Steric Effects: The methyl group ortho to the bromine atom introduces steric hindrance. This can impede the approach of a nucleophile, particularly a bulky one, to the carbon atom bearing the bromine in a direct SNAr (nucleophilic aromatic substitution) mechanism. bloomtechz.com This steric hindrance is a significant factor in directing the reaction towards an elimination-addition (aryne) mechanism in the presence of a strong, sterically hindered base. The steric hindrance around the ortho position can make deprotonation at the less hindered ortho position (C3) more favorable, leading to the formation of the 4,5-dimethylbenzyne intermediate.

Aryne Reaction Mechanisms and Nucleophilic Addition

Cross-Coupling Reactions and Catalytic Transformations

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. smolecule.comuwindsor.ca These reactions have broad applications in the synthesis of pharmaceuticals, natural products, and advanced materials. smolecule.comresearchgate.net

Palladium catalysts are central to many cross-coupling reactions involving aryl halides. uwindsor.canih.govrsc.org The general mechanism involves an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. ua.esnih.gov this compound can be effectively coupled with various arylboronic acids to produce substituted biaryl compounds. smolecule.com

The reaction is tolerant of a wide range of functional groups, and the boronic acids are generally stable and environmentally benign. uwindsor.ca The choice of ligand on the palladium catalyst can be crucial for achieving high yields and selectivity, especially with sterically hindered substrates. bham.ac.uk For instance, sterically demanding substrates like 2,4,6-trimethylbromobenzene have been successfully coupled using specific catalyst systems. ua.es

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-m-xylene (B44306) | ortho-Tolylboronic acid | 1 mol% Palladium, 2 mol% ligand | 2,2',6-Trimethyl-1,1'-biphenyl | - | bham.ac.uk |

| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | 2-(4-Methoxyphenyl)pyridine | 74% | nih.gov |

| 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82% | nih.gov |

| p-Bromotoluene | p-Tolylboronic acid | trans-[Pd(PPh₃)₂(p-tol)(Br)] | 4,4'-Dimethyl-1,1'-biphenyl | - | acs.org |

This table provides examples of Suzuki-Miyaura reactions with various substrates to illustrate the scope of the reaction. Specific yield data for this compound was not available in the provided search results.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orggold-chemistry.org This reaction is a cornerstone for the synthesis of aryl alkynes and conjugated enynes. gold-chemistry.org

This compound participates in Sonogashira coupling to form 1,4-dimethyl-2-(alkynyl)benzenes. smolecule.com The reaction can be carried out under mild conditions, often at room temperature. gold-chemistry.org However, steric hindrance from the ortho-methyl group in this compound can affect the reaction efficiency, sometimes leading to moderate yields. researchgate.net

Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Aryl Halide | Alkyne | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Terminal Alkyne | PdMgAl-LDH | 1,4-Dimethyl-2-(alkynyl)benzene | 80% | researchgate.net |

| 2-Bromotoluene | Terminal Alkyne | PdMgAl-LDH | 1-Methyl-2-(alkynyl)benzene | 82% | researchgate.net |

| Iodobenzene | Phenylacetylene | Au/CeO₂ | 1,2-Diphenylacetylene | - | wikipedia.org |

This table includes data for this compound and other aryl halides to provide context on the Sonogashira coupling reaction.

Palladium-Catalyzed Coupling Reactions

C-N Cross-Coupling Reactions with Amines

Palladium-catalyzed C-N cross-coupling reactions represent a powerful tool for the synthesis of arylamines. The reaction of this compound with various amines has been a subject of mechanistic studies aimed at understanding and overcoming challenges associated with sterically hindered substrates.

The generally accepted mechanism for palladium-catalyzed C-N cross-coupling involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.

However, the steric hindrance in both this compound and certain amines can impede the reaction. For instance, the reaction between this compound and the sterically encumbered 2-ethylpiperidine (B74283) using a RuPhos-based catalyst system resulted in a low yield of only 10%. nih.gov This highlights the critical role of ligand design in facilitating these challenging couplings. Side reactions, such as β-hydride elimination from the Pd(II)-amido intermediate, can compete with the desired reductive elimination, leading to the formation of reduced arene byproducts. nih.gov

A proposed catalytic cycle for the C-N cross-coupling of this compound with a secondary amine is depicted below. The key challenge lies in promoting the C-N reductive elimination from the Pd(II)-amido intermediate over the competing β-hydride elimination pathway. nih.gov The design of less electron-rich biaryl phosphine (B1218219) ligands has been explored as a strategy to increase the rate of C–N reductive elimination and transmetalation by making the palladium(II) intermediates more electrophilic. nih.gov

Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organosilane and an organohalide. organic-chemistry.org This reaction is valued for its use of organosilicon reagents, which are generally low-cost, have low toxicity, and are stable under various conditions. umich.edu The key to the Hiyama coupling is the activation of the relatively inert carbon-silicon bond, typically achieved using a fluoride (B91410) source or a base, which generates a more reactive pentavalent silicon species. organic-chemistry.org

The general mechanism involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org The reaction of this compound in Hiyama couplings would follow this pathway, starting with the oxidative addition of this compound to a palladium(0) catalyst.

While specific mechanistic studies focusing solely on this compound in Hiyama couplings are not extensively detailed in the provided results, the general principles apply. The choice of solvent can significantly impact the reaction progress. For instance, in one study, the reaction proceeded in moderate yield in THF, but hardly at all in p-xylene (B151628), acetonitrile, or ethanol. psu.edu The activating agent is also crucial; tetrabutylammonium (B224687) fluoride (TBAF) is often effective due to its solubility. psu.edu

Ligand Design and Catalyst Optimization in Palladium-Catalyzed Processes

In the context of C-N cross-coupling, the use of bulky and electron-rich phosphine ligands is common. However, for sterically demanding substrates like this compound, a careful balance is required. While RuPhos-based catalysts are effective for many secondary amines, they have shown limited success with highly hindered combinations. nih.gov The development of new ligands, such as those based on a less electron-rich biaryl phosphine scaffold, has been pursued to enhance the rates of both transmetalation and reductive elimination. nih.gov For instance, a novel ligand allowed for the successful arylation of the highly hindered diisopropylamine (B44863) with this compound, albeit requiring additional equivalents of amine and base. nih.gov

Similarly, in Suzuki-Miyaura cross-coupling reactions, which are related to Hiyama couplings, the ligand structure is critical. Studies on the coupling of 2-bromo-m-xylene with ortho-tolylboronic acid, a sterically challenging transformation, have been used to benchmark the performance of new phosphino-triazole ligands. acs.orgbham.ac.uk In these cases, dialkyl-phosphino triazoles demonstrated excellent conversion rates, comparable to commercially available high-performance ligands like S-Phos and X-Phos. acs.org The steric parameters of the ligands, often assessed using computational tools, are informative in predicting their catalytic capability. acs.orgbham.ac.uk

The development of well-defined pre-catalysts, such as air-stable [(Np3P)Pd(Ar)Br]2 complexes, has also been a focus of research. These pre-catalysts can offer higher activity and allow for reactions to occur at lower temperatures compared to catalysts generated in situ from sources like Pd2(dba)3. nsf.gov

| Ligand | Catalyst System | Yield (%) |

| RuPhos (L1) | P1 | 10 |

| XPhos (L2) | P2 | Inefficient |

| BrettPhos (L3) | P3 | Inefficient |

| Newly Designed Ligand (L5) | P5 | Improved |

| Newly Designed Ligand (P7) | P7 | Successful (with modifications) |

| Data sourced from mechanistic studies on challenging C-N cross-coupling reactions. nih.gov |

Carbonylation Reactions, including with Metal Carbonyls

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are fundamental transformations in organic synthesis. nih.gov Palladium-catalyzed carbonylation of aryl halides like this compound provides a direct route to various carbonyl compounds, including amides, esters, and carboxylic acids. otago.ac.nz These reactions typically proceed under an atmosphere of carbon monoxide gas and require a palladium catalyst. otago.ac.nz

The mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the insertion of carbon monoxide into the aryl-palladium bond to form a palladium-acyl complex. This intermediate then reacts with a nucleophile (e.g., an amine or alcohol) in a reductive elimination step to yield the carbonylated product and regenerate the Pd(0) catalyst. nih.gov

The use of metal carbonyls, such as molybdenum hexacarbonyl (Mo(CO)6), can serve as a solid source of carbon monoxide, avoiding the need to handle CO gas directly. nih.gov These precursors release CO upon heating. The development of two-chamber systems allows for the ex situ generation of CO, which can then be introduced into the reaction vessel.

The steric properties of the substrate can influence the efficiency of carbonylation. For example, difficulties have been reported with the reductive carbonylation of 2-halo-m-xylenes, which has been attributed to the two methyl groups sterically hindering the coordination of carbon monoxide to the square planar palladium(II) complex. While not explicitly stated for this compound, similar steric considerations would be relevant.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound involves the reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent. libretexts.orgpressbooks.pub This process converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon in the C-MgBr bond. pressbooks.pub

The resulting Grignard reagent, 2,5-dimethylphenylmagnesium bromide, is a powerful nucleophile and a strong base. libretexts.org It can participate in a variety of subsequent reactions to form new carbon-carbon bonds. A primary application is the reaction with carbonyl compounds. pressbooks.pub For example, addition to an aldehyde will produce a secondary alcohol, while reaction with a ketone yields a tertiary alcohol. pressbooks.pub The reaction with an ester involves a double addition, ultimately leading to a tertiary alcohol after the initial addition is followed by elimination of an alkoxide and a second Grignard addition to the resulting ketone intermediate. masterorganicchemistry.com Grignard reagents can also react with carbon dioxide to form carboxylic acids after an acidic workup. masterorganicchemistry.com

The formation of the Grignard reagent itself must be conducted under anhydrous conditions, as any trace of water will protonate the highly basic reagent, quenching it and forming p-xylene. libretexts.org

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insights into reaction rates, the influence of various parameters on these rates, and the underlying reaction mechanisms.

Reaction Rates and Temperature Dependence

The rates of reactions involving this compound are influenced by factors such as temperature, concentration of reactants, and the specific catalyst system employed. While specific kinetic data for many reactions of this compound are not detailed in the provided search results, general principles of chemical kinetics apply.

For instance, in the context of C-N cross-coupling, kinetic studies on related systems have revealed that the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex can be the rate-limiting step. dicp.ac.cn

Studies on the reaction of atomic bromine with p-xylene have determined the temperature dependence of the rate coefficient. rsc.org Although this is not a reaction of this compound itself, it provides insight into the reactivity of the p-xylene scaffold. The experimentally determined temperature dependence for the reaction of Br with p-xylene is given by the Arrhenius expression: log10(k) = (−9.98 ± 0.39) − (956 ± 121)/T. rsc.org This indicates that the reaction rate increases with temperature, as is typical for most chemical reactions. researchgate.net

In a study on the oxidation of p-xylene, increasing the reaction temperature from 160 °C to 170 °C led to a slight increase in conversion, but also an increase in by-products. researchgate.net This illustrates the common trade-off between reaction rate and selectivity that must often be optimized by carefully controlling the temperature.

| Reactant | log10(A) (cm³ molecule⁻¹ s⁻¹) | Ea/R (K) |

| o-xylene (B151617) | -10.03 ± 0.35 | 921 ± 110 |

| m-xylene (B151644) | -10.78 ± 0.09 | 787 ± 92 |

| p-xylene | -9.98 ± 0.39 | 956 ± 121 |

| Data represents the temperature dependence of the rate coefficients for the reactions of atomic bromine with xylenes (B1142099), determined experimentally. The rate coefficient 'k' is given by the Arrhenius equation k = A * exp(-Ea/RT). rsc.org |

Role of Pre-reactive and Post-reactive Complexes

The reaction sequence involves the initial formation of a pre-reactive complex (RH⋯X), where RH is the xylene molecule and X is the bromine atom. rsc.org This complex then undergoes an intramolecular rearrangement through a transition state to form a post-reactive complex (R⋯HX). rsc.org The transition state linking the pre- and post-reactive complexes represents the highest energy point along the reaction coordinate, and its energy barrier dictates the reaction rate. rsc.org The rate-determining step in this mechanism is the rearrangement of the pre-reactive complex into the post-reactive complex. rsc.org Following its formation, the post-reactive complex dissociates into the final products, a xylyl radical (R•) and hydrogen bromide (HX). rsc.org

Computational chemistry, employing methods such as the G4 composite method, has been instrumental in characterizing the potential energy surfaces for these reactions and has provided strong support for the complex-forming mechanism. rsc.org These theoretical models are in very good agreement with experimental kinetic data. rsc.org Understanding the dynamics of the pre-reactive complex is critical for accurately describing the kinetics of such reactions, particularly at low temperatures. rsc.org

Table 1: Generalized Reaction Sequence for Bromine Atom with p-Xylene via Complex Formation This table illustrates the general steps involved in the reaction mechanism as described in the literature.

| Step | Reaction | Description |

| 1 | C₈H₁₀ + Br• | Initial reactants |

| 2 | ⇌ C₈H₁₀⋯Br | Formation of the pre-reactive complex |

| 3 | → [C₈H₉⋯HBr]‡ | Transition state |

| 4 | → C₈H₉•⋯HBr | Formation of the post-reactive complex |

| 5 | → C₈H₉• + HBr | Dissociation to final products |

| Source: Based on descriptions in rsc.org |

Influence of Oxygen and Other Environmental Factors

The influence of oxygen on reactions involving this compound is highly context-dependent, varying from being a negligible factor in some substitution reactions to a critical reactant in oxidation processes.

In studies of the gas-phase reaction between bromine atoms and p-xylene, experiments have been conducted in the presence of varying concentrations of oxygen to assess its kinetic role. rsc.org The results indicated that the rate coefficients for the reaction were independent of the oxygen concentration. rsc.org In these experimental setups, a significant excess of bromine (Br₂) was often used to scavenge the resulting free radical products, thereby simplifying the reaction kinetics and analysis. rsc.org This contrasts with other experimental designs where air is used as a diluent, and the large concentration of oxygen is intended to act as a scavenger for organic free radicals. rsc.org

Conversely, in the liquid-phase catalytic oxidation of p-xylene to produce terephthalic acid, molecular oxygen is a primary oxidant, and its partial pressure is a critical environmental factor. mdpi.commdpi.com The widely used AMOCO process, for instance, operates at elevated temperatures (175–225 °C) and pressures (15–30 bar) with compressed air as the oxygen source. mdpi.comnih.gov Research has shown that oxygen pressure directly impacts the reaction yield and conversion efficiency. mdpi.commdpi.com A decrease in oxygen pressure can lead to a significant reduction in p-xylene conversion and a lower yield of the desired terephthalic acid product. mdpi.commdpi.com For example, in one catalytic system, decreasing the oxygen pressure from 20 atm to 5 atm reduced the p-xylene conversion and shifted the main product from terephthalic acid to p-toluic acid. mdpi.com

The kinetic mechanism of this oxidation process is complex, involving bromine free radicals that abstract a hydrogen atom from a methyl group, which is followed by the reaction of the resulting alkyl radical with oxygen. mdpi.com While this step was previously assumed to be instantaneous at high oxygen pressures, it can become a rate-determining step under conditions of lower oxygen partial pressure. mdpi.com Other environmental factors, such as temperature and the composition of the catalyst system (typically containing cobalt, manganese, and a bromide source), are also crucial variables that must be carefully controlled to optimize the reaction. mdpi.comnih.govresearchgate.net

Table 2: Effect of Oxygen Pressure on Catalytic Oxidation of p-Xylene This table provides an example of how oxygen pressure can influence product distribution in the oxidation of p-xylene.

| Oxygen Pressure (atm) | p-Xylene Conversion | Main Product | Product Yield |

| >20 | Quantitative | Terephthalic Acid (TPA) | Quantitative |

| 5 | 88-89% | p-Toluic Acid | Up to 63% |

| Source: Data derived from mdpi.com |

Enzyme-Catalyzed Reactions and Mechanistic Probes

While this compound itself is not a common substrate in well-characterized enzyme systems, its structural features make it and similar halogenated aromatics valuable as mechanistic probes for studying catalyzed reactions, including those mediated by enzymes. The reactivity of the aryl-bromide bond can be exploited to investigate reaction pathways and the nature of catalytic intermediates.

In the field of organometallic catalysis, which often provides models for enzymatic mechanisms, this compound has been used to study the kinetics of fundamental reaction steps. For example, in studies of palladium-catalyzed amination reactions, the oxidative addition of various aryl bromides to a Pd(BINAP)₂ complex was investigated. uwindsor.ca This step is often turnover-limiting in the catalytic cycle. uwindsor.ca The study found that the rate constant for the oxidative addition of this compound was comparable to that of other 2-substituted bromoarenes. uwindsor.ca Such kinetic data are crucial for building a comprehensive mechanistic picture of the catalytic cycle. uwindsor.ca

Table 3: Rate Constants for Oxidative Addition of Aryl Bromides to a Palladium Complex This table shows comparative kinetic data for the oxidative addition step in a palladium-catalyzed reaction, highlighting the use of this compound as a substrate for mechanistic studies.

| Aryl Bromide | Rate Constant (k_obs) (× 10⁻⁴ s⁻¹) |

| 2-Bromoanisole | 3.9 |

| This compound | 4.4 |

| 2-Bromotoluene | 4.0 |

| Source: Data from uwindsor.ca |

In biocatalysis, enzymes that act on aromatic hydrocarbons are well-known. A prominent example is xylene monooxygenase (XMO), found in bacteria such as Pseudomonas putida. nih.gov This enzyme is the first in the TOL pathway and initiates the degradation of toluene (B28343) and xylenes by catalyzing the multi-step oxidation of one of the methyl groups to a carboxylic acid. nih.gov The XMO system catalyzes a three-step biotransformation, converting the methyl group first to an alcohol, then to an aldehyde, and finally to a carboxylic acid, with each step being a monooxygenation type of reaction. nih.gov

Although studies specifically using this compound as a substrate for XMO are not prevalent, the principles of enzyme mechanism studies suggest its potential as a useful probe. Halogenated compounds are frequently used as mechanistic inhibitors or probes in enzymology. scispace.com The introduction of a bromine atom onto the p-xylene scaffold would alter its electronic and steric properties, potentially influencing its binding in the enzyme's active site and its reactivity. By observing how the bromo-substituent affects reaction rates or product distributions, or if it acts as an inhibitor, researchers can gain insight into the enzyme's substrate specificity and the geometry of the active site. This approach is analogous to the use of specifically designed halogenated molecules to probe the mechanisms of enzymes like serine proteases and ribozymes. scispace.com

Advanced Spectroscopic and Computational Characterization of 2 Bromo P Xylene

Vibrational Spectroscopy (FT-IR, FT-Raman) and Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the characteristic functional groups and vibrational modes within the 2-Bromo-p-xylene molecule. wiley.comresearchgate.net The vibrational spectrum of a molecule is a unique physical property, acting as a fingerprint for identification. wiley.com For a non-linear molecule like this compound, which consists of 17 atoms, a total of 45 normal modes of vibration are theoretically predicted. uhcl.edu

In studies of related substituted xylenes (B1142099), FT-IR and FT-Raman spectra have been recorded and analyzed. For instance, the FT-IR and FT-Raman spectra of 4-bromo-o-xylene (B1216868) were recorded in the regions of 400-4000 cm⁻¹ and 50-3500 cm⁻¹, respectively. nih.gov Similarly, for 2,5-dichloro-p-xylene, FT-IR spectra were recorded using KBr pellet techniques in the 4000–400 cm⁻¹ range, while FT-Raman spectra were obtained in the 4000–100 cm⁻¹ range. rsc.org These experimental data are often coupled with theoretical calculations to provide detailed vibrational assignments.

In a theoretical study on 3,6-dibromo-p-xylene, which shares structural similarities, the C-Br stretching and bending vibrations were analyzed using Density Functional Theory (DFT). researchgate.net This computational approach helps in assigning the specific frequencies observed in the experimental spectra to the corresponding vibrational modes of the C-Br bond.

The substitution of a halogen atom onto an aromatic ring, such as the xylene backbone, induces noticeable changes in the vibrational frequencies of the molecule. This is due to the electronic and steric effects of the halogen. The high electronegativity of halogens can alter the electron density distribution within the ring, which in turn affects the force constants of various bonds and consequently their vibrational frequencies. researchgate.netlibretexts.org

Halogen substitution can impact the C-H stretching frequencies. libretexts.org For instance, the presence of a halogen on an aromatic ring can be indirectly detected by its electronic influence on the in-plane C-H bending vibrations. wiley.com Studies on halogenated xylene derivatives have shown that the substitution of heavier halogens leads to changes in the bond lengths and angles of the aromatic ring, which is reflected in the vibrational spectra. rsc.org The inductive effect of the halogen atom and the resonance effect of the phenyl ring compete, leading to these structural and spectral modifications. rsc.org

Analysis of C-Br Stretching and Deformation Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of this compound provides data on the chemical shifts and coupling patterns of the protons. spectrabase.comspectrabase.com This information helps to confirm the substitution pattern on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature within the molecule. nih.govchemicalbook.com For instance, ¹H NMR and ¹³C NMR spectra are available for the isomeric 2-bromo-m-xylene (B44306). chemicalbook.comnih.govchemicalbook.com

Interactive Data Table: Representative NMR Data for Xylene Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (ppm) |

| This compound | ¹H | CCl₄ | Data available, specific shifts vary |

| 2-Bromo-m-xylene | ¹³C | - | Data available, specific shifts vary |

| p-Xylene (B151628) | ¹³C | - | Data available, specific shifts vary |

Note: Specific chemical shift values can be found in spectral databases and may vary slightly based on experimental conditions. spectrabase.comchemicalbook.comchemicalbook.com

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for complementing experimental data and providing deeper insights into the molecular properties of this compound.

DFT calculations are widely used to predict the most stable three-dimensional structure (geometry optimization) and to calculate various electronic properties of molecules like this compound. researchgate.neteurjchem.com Methods such as B3LYP (Becke's three-parameter Lee-Yang-Parr) functional combined with basis sets like 6-311++G(d,p) are commonly employed for these calculations. nih.govrsc.org

These theoretical studies can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net For example, in a study of 2,5-dichloro-p-xylene, DFT calculations showed that the aromatic ring is slightly distorted from a perfect hexagonal structure due to the substitution of halogen and methyl groups. rsc.org It was also noted that carbons substituted with methyl groups have larger bond lengths, while those bonded to halogens have shorter bond lengths. rsc.org Such computational analyses have also been performed on related molecules like 4-bromo-o-xylene and various dihalo-p-xylenes. nih.govresearchgate.netresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic and optical properties, as well as the chemical reactivity of a molecule. beilstein-journals.org The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. eurjchem.com DFT calculations are used to determine the energies of these orbitals and the resulting energy gap. researchgate.netresearchgate.net For xylene isomers, it has been shown that the energy gap values increase in the order ortho > meta > para. selcuk.edu.tr The analysis of the HOMO-LUMO gap helps in predicting the sites of electrophilic and nucleophilic attack, thereby providing insights into the molecule's reactivity. eurjchem.com For instance, a smaller HOMO-LUMO gap in a related compound, 3-bromo-o-xylene (B48128) (4.12 eV), was correlated with enhanced electrophilic reactivity. This type of analysis is critical for predicting the behavior of this compound in chemical reactions. eurjchem.com

Interactive Data Table: Calculated HOMO-LUMO Energy Gaps for Related Compounds

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 3-Bromo-o-xylene | DFT-B3LYP/6-311++G(d,p) | - | - | 4.12 |

| p-Xylene | B3LYP/6-311++G(d,p) | Data available | Data available | Increases ortho>meta>para |

| 2,5-dichloro-p-xylene | DFT/B3LYP | Data available | Data available | Data available |

Note: The specific values are dependent on the computational method and basis set used. rsc.orgselcuk.edu.tr

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. rsc.org This analysis provides critical information on donor-acceptor orbital interactions, which helps in assessing both intramolecular and intermolecular bonding. rsc.org Delocalization of electron density occurs between filled Lewis-type NBOs (bonds or lone pairs) and empty non-Lewis-type NBOs (antibonding or Rydberg orbitals), corresponding to a stabilizing donor-acceptor interaction. rsc.org

In halogenated p-xylene derivatives, NBO analysis reveals significant intramolecular hyperconjugative interactions that are responsible for stabilizing the compound. researchgate.netnih.gov A key finding is the non-bonding interaction between the lone pair electrons on the bromine atom and the antibonding orbitals of the aromatic ring, which enhances the stability of the molecule. nih.govnih.gov These interactions, often denoted as n → π* or n → σ, represent the delocalization of electron density from the halogen's lone pair (n) to the π or σ* antibonding orbitals of the xylene ring.

The stability of halogen-substituted p-xylenes is increased compared to p-xylene due to the strong interaction and co-planarity of the halogen substituent with the ring, which promotes electron delocalization from the halogen to the aromatic system and back. nih.gov The analysis of the second-order perturbation theory of the Fock matrix within the NBO framework quantifies the energy of these interactions, providing insight into their structural and electronic consequences. rsc.org

Table 1: Key Intramolecular Interactions in Halogenated Xylenes from NBO Analysis This table is illustrative, based on findings for related halogenated aromatic compounds. Specific energy values would require dedicated DFT calculations for this compound.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) | Description |

| LP (Br) | π* (C1-C6) | n → π | High | Delocalization of a bromine lone pair into the aromatic ring's anti-bonding π-orbital, enhancing conjugation and stability. nih.govnih.gov |

| LP (Br) | σ (C1-C2) | n → σ | Moderate | Delocalization of a bromine lone pair into an adjacent anti-bonding σ-orbital, contributing to electronic stability. mdpi.com |

| π (C3-C4) | π (C5-C6) | π → π | High | Standard π-conjugation within the benzene ring, fundamental to aromatic stability. mdpi.com |

| σ (C-H of CH₃) | σ (C-C of ring) | σ → σ* | Low | Hyperconjugation from the methyl group C-H bonds to the ring, contributing to the inductive donating effect. researchgate.netnih.gov |

Mulliken Charge Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges within a molecule. wikipedia.org This analysis helps in understanding the electronic properties, dipole moment, and the distribution of charge across the molecular structure. rsc.org The calculated charges on each atom can offer insights into the reactivity of different sites within the molecule and confirm bonding characteristics. researchgate.net

For p-xylene and its derivatives, Mulliken charge analysis reveals the electronic influence of the substituents on the aromatic ring. researchgate.net The bromine atom in this compound is expected to have a negative Mulliken charge due to its high electronegativity. Conversely, the carbon atom to which it is attached (C2) will exhibit a positive charge. The methyl groups act as weak electron donors, influencing the charge distribution on the ring carbons to a lesser extent. nih.gov

It is important to note that Mulliken charges are highly sensitive to the choice of the basis set used in the calculation, which is a known limitation of the method. wikipedia.org Despite this, it remains a valuable tool for comparative analysis within a consistent computational framework. rsc.org

Table 2: Illustrative Mulliken Atomic Charges for this compound The values presented are hypothetical and serve to illustrate the expected charge distribution based on theoretical studies of similar molecules. researchgate.net

| Atom | Expected Mulliken Charge (in elementary charge units, e) | Rationale |

| C1 (with CH₃) | Slightly Negative | Influenced by the electron-donating methyl group. |

| C2 (with Br) | Positive | Bromine's strong electron-withdrawing effect. |

| C3 | Slightly Negative | Ortho position relative to one methyl group and meta to another. |

| C4 (with CH₃) | Slightly Negative | Influenced by the electron-donating methyl group. |

| H (of CH₃) | Positive | Standard polarity of C-H bonds. |

| Br | Negative | High electronegativity of the bromine atom. |

Molecular Dynamics Simulations to Understand Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to understand complex processes at a molecular level, such as the interaction of a compound with its environment, including solvents or surfaces. researchgate.net

For aromatic hydrocarbons like xylene, MD simulations have been employed to investigate their adsorption behavior and interaction mechanisms with mineral surfaces like kaolinite. researchgate.net Such studies are crucial for understanding the environmental fate of these compounds. The simulations can reveal the preferred orientation of the molecule upon adsorption and identify the specific intermolecular forces (e.g., van der Waals forces, hydrogen bonds) that govern the interaction. researchgate.net For instance, studies on m-xylene (B151644) have shown it is more likely to be adsorbed on specific crystallographic faces of kaolinite. researchgate.net

While specific MD simulations focusing solely on this compound are not widely documented, the principles are directly applicable. An MD simulation could model the interaction of this compound with water molecules to understand its solubility and hydration shell, or its interaction with other organic molecules to predict its behavior in solution or as part of a material. rsc.orgresearchgate.net

Conformational Analysis of Xylene Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For p-xylene, while it is sometimes treated as having a single, planar primary conformer, theoretical calculations can distinguish between two specific conformers: an "eclipsed" form and a "staggered" form. researchgate.neteurjchem.comresearchgate.net These arise from the relative rotation of the two methyl groups on the benzene ring.

Theoretical studies using Density Functional Theory (DFT) have shown that these two conformers have different optimization energies and predicted reactivities. researchgate.neteurjchem.com The reactivity can be explained by the HOMO-LUMO energy gap, where a smaller gap generally implies higher reactivity. eurjchem.com The eclipsed conformer of p-xylene is predicted to be more reactive than the staggered form. eurjchem.com Although the energy barrier for interconversion is low, the existence of distinct conformers can be significant, as each may lead to specific reaction products under certain conditions. eurjchem.com

Table 3: Comparison of Calculated Properties for p-Xylene Conformers Based on data from theoretical DFT calculations. researchgate.neteurjchem.com

| Property | Eclipsed Conformer | Staggered Conformer | Significance |

| Optimization Energy | Higher | Lower | The staggered form is slightly more stable. researchgate.net |

| HOMO-LUMO Gap | Smaller | Larger | The eclipsed form is predicted to be more chemically reactive. eurjchem.com |

| Raman/Depolarization Spectra | Unique Spectral Features | Unique Spectral Features | Spectroscopic differences, particularly at low frequencies, can distinguish the conformers. researchgate.net |

| Atomic Charge Distribution | Specific Charge Pattern | Different Charge Pattern | The charge on the rotating carbon atoms varies between conformers. researchgate.net |

Non-Linear Optical (NLO) Properties from Theoretical Calculations

Non-linear optical (NLO) properties of a material become apparent at high light intensities, such as those from lasers. Organic molecules with conjugated π-electron systems and donor-acceptor groups can exhibit significant NLO responses, making them candidates for applications in optoelectronics. mdpi.comnih.gov Theoretical calculations, particularly DFT, are widely used to predict the NLO properties of molecules. sciencepublishinggroup.comrsc.org

The key NLO parameters include the molecular dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). rsc.org The first hyperpolarizability (β) is a measure of the second-order NLO response and is of particular interest. A large β value suggests the material could be effective for applications like frequency doubling of light. rsc.org

In this compound, the bromine atom acts as an electron-withdrawing group (acceptor) through its inductive effect, while the methyl groups are weak electron donors. This donor-acceptor substitution pattern on the π-conjugated benzene ring is a classic design motif for NLO-active molecules. mdpi.com Computational studies on similar bromo-aromatic compounds have demonstrated their potential for NLO applications. The calculated values are often compared to those of a standard reference material like urea (B33335) to gauge their potential. rsc.org

Table 4: Calculated Non-Linear Optical Properties This table presents a theoretical framework for the NLO properties of this compound, with values benchmarked against urea as a standard. rsc.org

| Parameter | Symbol | Formula | Significance |

| Dipole Moment | μ | (μ²ₓ + μ²ᵧ + μ²₂)1/2 | Measures the overall polarity of the molecule. A non-zero value is a prerequisite for a second-order NLO response. |

| Average Polarizability | ⟨α⟩ | (αₓₓ + αᵧᵧ + α₂₂)/3 | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | βtot | (β²ₓ + β²ᵧ + β²₂)1/2 | Quantifies the second-order NLO response. Larger values are desirable for NLO materials. rsc.org |

Applications of 2 Bromo P Xylene in Chemical Synthesis and Materials Science

Intermediate in Fine Chemical Synthesis

As an intermediate, 2-bromo-p-xylene is a foundational component in the multi-step synthesis of a wide array of specialized chemicals. cymitquimica.comontosight.ai The presence of the reactive bromine atom facilitates numerous organic reactions, including substitution and coupling reactions, enabling the construction of intricate molecular architectures. smolecule.com

In the pharmaceutical sector, this compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). cymitquimica.comontosight.ai It is a precursor for creating more complex molecules, such as 2,5-dimethylphenylacetic acid and 2,5-dimethylphenylboronic acid. udayton.eduiucr.orggoogle.com These derivative compounds are valuable building blocks in medicinal chemistry research and development. For example, 2,5-dimethylphenylboronic acid, which can be prepared from this compound, is utilized in Suzuki coupling reactions to form carbon-carbon bonds, a common strategy in the synthesis of complex organic molecules for pharmaceutical applications. udayton.eduacs.org

The utility of this compound extends to the agrochemical industry, where it functions as an intermediate in the production of pesticides and other crop protection agents. ontosight.ai Its chemical structure can be modified to create the core of various agrochemical products. For instance, it is identified as a potential starting material for synthesizing intermediates used in the production of insecticides like spirotetramat. google.com

This compound also plays a role as an intermediate in the synthesis of various dyes. ontosight.ai The aromatic xylene core can be functionalized and elaborated to produce chromophoric systems responsible for the color in dye molecules.

Agrochemicals

Precursor in Polymer Chemistry and Functional Materials

Beyond its role in fine chemicals, this compound is a significant precursor in materials science, particularly in the creation of polymers and materials with specific electronic and optical properties. smolecule.com

The development of liquid crystal materials has benefited from the use of this compound. By incorporating the this compound moiety into larger molecular structures, researchers can influence and tailor the mesomorphic properties of liquid crystals. smolecule.com This allows for the fine-tuning of characteristics such as their response to electric fields and light, which is critical for their application in displays and sensors. smolecule.com

In the field of optoelectronics, derivatives of this compound are investigated for their potential use in Organic Light-Emitting Diodes (OLEDs). smolecule.com These derivatives can possess electroluminescent properties, meaning they emit light when an electric current is passed through them. smolecule.com This makes them promising candidates for the emissive layer in OLED devices. The synthesis of such materials often involves coupling reactions where the bromo-p-xylene unit is linked to other aromatic systems to build conjugated molecules and polymers. acs.orgresearchgate.net These materials are essential for creating efficient and stable OLEDs for displays and lighting applications. researchgate.net

Interactive Data Table: Applications of this compound

| Field | Application Area | Synthesized Products/Derivatives |

| Fine Chemical Synthesis | Pharmaceuticals | 2,5-Dimethylphenylacetic acid, 2,5-Dimethylphenylboronic acid |

| Agrochemicals | Insecticide intermediates (e.g., for Spirotetramat) | |

| Dyes | Dye precursors | |

| Materials Science | Polymer Chemistry | Precursors for liquid crystal materials |

| Functional Materials | Electroluminescent materials for OLEDs |

Conductive Polymer Precursors

While not typically a direct monomer in the final polymerization process, this compound serves as a crucial starting material for the synthesis of more complex precursors used in the production of conductive polymers. Its structure allows for the strategic addition of functional groups necessary to build the sophisticated monomers required for polymers like poly(p-phenylenevinylene) (PPV) derivatives. In the synthesis of highly branched PPV derivatives intended for applications in polymer light-emitting diodes, this compound is listed as a key commercially sourced reagent. acs.org It is employed in the initial stages to construct the elaborate monomer backbones which are then subjected to polymerization. The synthesis of soluble polythiophenes, another important class of conductive polymers, often starts from 2-bromo-3-substituted thiophene (B33073) monomers, which can be prepared through multi-step synthetic routes where a brominated aromatic compound could be a potential precursor for the substituent. mdpi.comrsc.org

Graphene Nanoribbon Synthesis

The bottom-up synthesis of atomically precise graphene nanoribbons (GNRs) relies on the surface-assisted polymerization and subsequent cyclodehydrogenation of custom-designed molecular precursors. cnr.itresearchgate.net These precursors are typically large, halogenated polycyclic aromatic hydrocarbons. researchgate.net this compound is too small to act as a direct building block for GNRs in these methods. However, it functions as a foundational chemical scaffold in the multi-step synthesis of the larger, more complex monomers required for GNR fabrication. For instance, synthetic pathways toward specific GNR precursors have utilized 2-bromo-xylene as a starting material, which is then elaborated through subsequent reactions, such as quenching with anthrone, to build the final monomer structure. escholarship.org This highlights its role as an essential, albeit indirect, component in the toolbox for creating advanced carbon-based nanomaterials.

Reagent in Diverse Organic Transformations

The reactivity of the carbon-bromine bond makes this compound a highly versatile reagent in organic synthesis, enabling the construction of a wide array of more complex molecules. ontosight.aismolecule.com It is particularly valuable in metal-catalyzed cross-coupling reactions and for the generation of potent organometallic intermediates.

One of its primary applications is in palladium-catalyzed coupling reactions. In Suzuki-Miyaura couplings, it is used to form biaryl compounds, which are structures featuring two connected aromatic rings. smolecule.com Similarly, it participates in Sonogashira coupling reactions to create aryl-alkynes, compounds containing a carbon-carbon triple bond attached to the aromatic ring. smolecule.com

Furthermore, this compound can be converted into powerful organometallic reagents. libguides.com Reaction with magnesium yields a Grignard reagent, while reaction with lithium metal can form an organolithium species. These intermediates are strong nucleophiles and bases, readily reacting with a variety of electrophiles such as carbonyl compounds (aldehydes, ketones, esters) and epoxides to form new carbon-carbon bonds. libguides.com The compound can also undergo nucleophilic aromatic substitution, where the bromine atom is displaced by other functional groups, and carbonylation reactions in the presence of specific catalysts. smolecule.com

The following table summarizes key transformations involving this compound:

| Reaction Type | Co-reactant / Catalyst | Product Type | Citation |

| Suzuki-Miyaura Coupling | Arylboronic acid / Palladium catalyst | Biaryl compound | smolecule.com |

| Sonogashira Coupling | Terminal alkyne / Palladium catalyst | Aryl-alkyne | smolecule.com |

| Grignard Reaction | Magnesium (Mg) | Aryl magnesium bromide (Grignard reagent) | libguides.com |

| Organolithium Formation | Lithium (Li) | Aryllithium reagent | libguides.com |

| Nucleophilic Substitution | Various nucleophiles | Substituted p-xylene (B151628) | smolecule.com |

| Carbonylation | Carbon monoxide (CO) / Catalyst | Aryl carbonyl compound | smolecule.com |

Environmental Considerations and Degradation Studies of Brominated Xylenes

Environmental Fate and Transport Mechanisms of Xylenes (B1142099) and Brominated Derivatives

Xylenes and their brominated derivatives can enter the environment through various channels, including industrial emissions and volatilization from their use as solvents. nih.govchemicalbook.com Their behavior in the environment is governed by several physical and chemical processes.

A primary environmental fate process for xylenes is volatilization into the atmosphere. alberta.ca Once in the atmosphere, these compounds exist predominantly in the vapor phase. alberta.ca The main degradation pathway for xylenes in the atmosphere is through reaction with photochemically-produced hydroxyl (OH) radicals. alberta.caepa.gov This reaction is a key factor in their removal from the air. researchgate.net

The atmospheric lifetime of xylenes is estimated to be between approximately 0.5 to 2 days, highlighting their relatively rapid degradation through this process. alberta.ca The reaction with OH radicals initiates a complex series of oxidation reactions. researchgate.netpku.edu.cn For instance, the oxidation of o-xylene (B151617) is primarily initiated by the addition of OH radicals to the aromatic ring. researchgate.netpku.edu.cn This leads to the formation of various intermediate products, which can further react in the atmosphere. pku.edu.cn

| Environmental Process | Key Factors | Significance for Xylenes |

| Volatilization | High vapor pressure | Dominant environmental fate process, leading to atmospheric release. alberta.ca |

| Atmospheric Degradation | Reaction with hydroxyl (OH) radicals | Primary removal mechanism from the atmosphere, with a half-life of 0.5 to 2 days. alberta.caepa.gov |

This table summarizes the key environmental fate and transport mechanisms for xylenes.

Xylenes are recognized for their potential to contribute to the formation of photochemical smog. alberta.casavemyexams.comtestbook.com This occurs because their degradation in the presence of sunlight and nitrogen oxides (NOx) leads to the formation of ground-level ozone and other secondary pollutants. savemyexams.com The susceptibility of xylenes to photochemical oxidation makes them a significant precursor in the complex chemical reactions that produce smog. alberta.ca

The process begins with the reaction of xylenes with hydroxyl radicals, which initiates a cascade of reactions involving NOx. mdpi.comresearchgate.net These reactions result in the formation of ozone, peroxyacyl nitrates (PANs), and other components of photochemical smog, which can have adverse effects on human health and the environment. savemyexams.com

Volatilization and Atmospheric Degradation by Hydroxyl Radicals

Degradation Pathways of Brominated Aromatic Compounds

The degradation of brominated aromatic compounds, such as 2-bromo-p-xylene, can occur through several pathways, including photolysis and microbial action. However, many of these compounds exhibit significant resistance to degradation.

Photolytic degradation, or photodegradation, is a significant pathway for the breakdown of some brominated compounds. oecd.org This process involves the absorption of light, typically UV radiation, which can lead to the cleavage of the carbon-bromine (C-Br) bond, a process known as debromination. fera.co.uknih.gov The C-Br bond is weaker than the carbon-chlorine (C-Cl) bond, making brominated compounds generally more susceptible to photodegradation than their chlorinated counterparts.

Studies on various brominated flame retardants have shown that photolysis can lead to the stepwise removal of bromine atoms. fera.co.uknih.gov For example, the photodegradation of decabromodiphenyl ether (BDE-209) has been observed to produce less brominated diphenyl ethers through sequential debromination. nih.gov This process can occur in organic solvents and even in water under natural sunlight. researchgate.net The rate of photolytic degradation is influenced by factors such as the intensity of light and the surrounding medium. nih.gov

Many brominated aromatic compounds are known for their high resistance to both biotic (microbial) and abiotic degradation. mdpi.comservice.gov.uk This persistence can lead to their accumulation in the environment. mdpi.com While some microorganisms have been shown to degrade certain brominated compounds, the process is often slow. researchgate.net For instance, some anaerobic bacteria can dehalogenate certain polybrominated diphenyl ethers (PBDEs). However, in general, biodegradation of many brominated flame retardants in water, sediment, and soil is not considered to be a rapid process. oecd.org

Factors influencing their resistance include the number and position of bromine atoms on the aromatic ring. wur.nl Higher brominated compounds tend to bind more strongly to soil and sediment, which can limit their bioavailability for microbial degradation. wur.nl

| Degradation Pathway | Description | Key Findings |

| Photolytic Degradation | Breakdown by light, leading to debromination. oecd.org | The C-Br bond is susceptible to cleavage by UV radiation, resulting in the removal of bromine atoms. fera.co.uknih.gov |

| Biotic Degradation | Breakdown by microorganisms. | Generally slow and often incomplete for many brominated aromatic compounds. oecd.org |

| Abiotic Degradation | Non-biological breakdown processes other than photolysis. | Many brominated compounds are resistant to abiotic degradation processes like hydrolysis. epa.gov |

This interactive table outlines the primary degradation pathways for brominated aromatic compounds.

The photolysis of brominated compounds can involve the formation of highly reactive bromine radicals (Br•). acs.orgresearchgate.net The homolysis of the carbon-bromine bond upon UV exposure can release these radicals. researchgate.net These bromine radicals are capable of initiating further reactions, including polymerization and cross-linking in polymeric materials containing brominated flame retardants. researchgate.netresearchgate.net

For example, in the presence of polymers like polystyrene, the generation of bromine radicals can accelerate the photooxidation of the polymer matrix. researchgate.net These radicals can also participate in trapping reactions. For instance, in the presence of an alkene trap, the release of bromine radicals during photolysis can be confirmed. acs.org The involvement of bromine radicals highlights a complex aspect of the photolytic degradation of these compounds, influencing not only their own fate but also the degradation of materials they are incorporated into.

Biotic and Abiotic Degradation Resistance

Bioaccumulation and Environmental Occurrence of Brominated Flame Retardants (BFRs)

Brominated flame retardants (BFRs) are a class of organobromine compounds added to a wide array of consumer and industrial products to reduce their flammability. researchgate.netmdpi.com Products commonly treated with BFRs include plastics, textiles, electronics, furniture foam, and building materials. mdpi.comnih.gov However, many BFRs are not chemically bound to the materials they protect, allowing them to leach into the environment over time. epa.gov This has led to their emergence as ubiquitous global environmental contaminants. leeder-analytical.com

Concerns surrounding BFRs stem from their classification as persistent, bioaccumulative, and toxic (PBT) substances. epa.gov Their resistance to degradation means they can remain in the environment for extended periods without significant breakdown. nih.gov Due to their chemical properties, particularly their lipophilicity (affinity for fats), they are readily absorbed and stored in the fatty tissues of living organisms, a process known as bioaccumulation. nih.gov This leads to biomagnification, where their concentration increases at successively higher levels in the food chain.

The environmental release of BFRs occurs through various pathways, including emissions from manufacturing and processing facilities, leaching from products during use and disposal, and release from e-waste recycling sites and landfills. mdpi.comresearchgate.net Consequently, BFRs have been detected in numerous environmental compartments, including the air, water, soil, sediment, and house dust. mdpi.comleeder-analytical.com

Environmental Occurrence of BFRs

Research has documented the widespread presence of various BFRs, such as polybrominated diphenyl ethers (PBDEs), hexabromocyclododecanes (HBCDs), and tetrabromobisphenol A (TBBPA), across the globe. leeder-analytical.comjscimedcentral.com Newer formulations, often called novel brominated flame retardants (NBFRs), have also become prevalent as replacements for restricted legacy BFRs. gdut.edu.cnacs.org

Air, Water, and Soil: BFRs are released into the atmosphere from industrial sources and can undergo long-range transport. acs.orgnih.gov They enter waterways through wastewater treatment plant effluents, industrial discharge, and atmospheric deposition. researchgate.netjscimedcentral.com A 2024 study on BFRs in China between 1970 and 2021 estimated that of 1.5 kilotons of total emissions, 24.9% were released into the air, 31.5% into water, and 43.6% into soil. acs.org

Sediment and Sludge: Due to their hydrophobic nature, many BFRs tend to bind to particulate matter and accumulate in sediments and sewage sludge. jscimedcentral.comnih.gov Sediments, therefore, act as a primary reservoir for these compounds in aquatic environments. acs.org Exceptionally high levels of PBDEs and TBBPA have been measured in soils and sediments near e-waste recycling facilities and BFR manufacturing plants. jscimedcentral.com For instance, sediment concentrations of PBDEs and HBCDs in Jakarta Bay were found to be highest near harbors and industrial zones. psu.edu

Dust: Indoor dust is a significant reservoir for BFRs that leach from consumer electronics, furniture, and textiles. This represents a potential route of human exposure. leeder-analytical.com

| BFR Type | Environmental Medium | Location | Concentration Range | Reference |

|---|---|---|---|---|

| PBDEs | Soil | E-waste recycling area, China | 191–9,156 ng/g dry weight | jscimedcentral.com |

| TBBPA | Soil | BFR manufacturing site, China | 1.64–7,758 ng/g dry weight | jscimedcentral.com |

| PBDEs | Sediment | Laizhou Bay, China | 1.3–1,800 ng/g dry weight | jscimedcentral.com |

| PBDEs | Sediment | Jakarta Bay, Indonesia | 0.15–130 ng/g dry weight | psu.edu |

| HBCDs | Sediment | Jakarta Bay, Indonesia | <0.020–5.9 ng/g dry weight | psu.edu |

| NBFRs (Total) | Water (non-ice-covered) | Songhua River wetland, China | 11 ng/L | mdpi.com |

| NBFRs (Total) | Sediment | Songhua River wetland, China | 24 ng/g dry weight | mdpi.com |

Bioaccumulation in Biota

The lipophilic nature of many BFRs drives their accumulation in the tissues of organisms. nih.govnih.gov Less brominated compounds, such as the tetra- and penta-BDE congeners, are particularly bioaccumulative. nih.gov Studies have shown that BFRs can be found in a wide range of wildlife, including earthworms, fish, birds, and marine mammals. gulfofmaine.org

Aquatic Food Webs: BFRs have become ubiquitous contaminants in aquatic ecosystems. researchgate.netgulfofmaine.org Fish and other aquatic organisms absorb these compounds directly from contaminated water and sediment or indirectly through their diet. A study in a Lake Michigan food web demonstrated that PBDEs biomagnify, with lower-brominated congeners showing higher biomagnification factors. researchgate.net In the northwest Atlantic, ∑PBDE concentrations in harbor seals were two orders of magnitude higher than in their fish prey, with biomagnification factors ranging from 17 to 76 for specific congeners. gulfofmaine.org

Terrestrial Ecosystems: In terrestrial environments, soil acts as a sink for BFRs, making them available to soil-dwelling organisms. High bioaccumulation of certain PBDEs and HBCD from soil has been observed in earthworms. A study in the Xilingol grassland in Inner Mongolia found that NBFRs like pentabromotoluene (B47190) (pTBX), a compound structurally related to brominated xylenes, were likely to be biomagnified in the food chains of amphibians, reptiles, and birds. mdpi.com

| BFR Type | Organism/Tissue | Location | Concentration Range | Reference |

|---|---|---|---|---|

| ∑PBDEs | Fish (whole body) | Northwest Atlantic | 17.9 to 94 ng/g lipid weight | gulfofmaine.org |

| HBCD | Fish (whole body) | Northwest Atlantic | 2.4 to 38.1 ng/g lipid weight | gulfofmaine.org |

| ∑PBDEs | Aquatic Biota | Yangtze River Delta Lake | 2.36 to 85.81 ng/g lipid weight | nih.gov |